molecular formula C15H13N3O B14496173 N-(2-Methyl-1H-benzimidazol-1-yl)benzamide CAS No. 64179-02-8

N-(2-Methyl-1H-benzimidazol-1-yl)benzamide

Cat. No.: B14496173
CAS No.: 64179-02-8
M. Wt: 251.28 g/mol
InChI Key: JSJVAZLEJMXNEZ-UHFFFAOYSA-N
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Description

N-(2-Methyl-1H-benzimidazol-1-yl)benzamide is a compound that belongs to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazole derivatives have been extensively studied due to their significant biological activities, including antimicrobial, anticancer, and antiviral properties . The structure of this compound consists of a benzimidazole ring fused with a benzamide moiety, making it a unique and valuable compound in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-1H-benzimidazol-1-yl)benzamide typically involves the condensation of 2-methylbenzimidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the reaction of 2-methylbenzimidazole with benzoyl isocyanate under mild conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-1H-benzimidazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Methyl-1H-benzimidazol-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methyl-1H-benzimidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Methyl-1H-benzimidazol-1-yl)benzamide is unique due to its combined benzimidazole and benzamide structure, which enhances its biological activity and specificity. The presence of the benzamide moiety allows for additional interactions with molecular targets, making it a more potent compound compared to its analogs .

Properties

CAS No.

64179-02-8

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

N-(2-methylbenzimidazol-1-yl)benzamide

InChI

InChI=1S/C15H13N3O/c1-11-16-13-9-5-6-10-14(13)18(11)17-15(19)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19)

InChI Key

JSJVAZLEJMXNEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N1NC(=O)C3=CC=CC=C3

Origin of Product

United States

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